molecular formula C6H8N2O B1332380 1-(4-Methyl-1H-imidazol-2-yl)ethanone CAS No. 2524-90-5

1-(4-Methyl-1H-imidazol-2-yl)ethanone

Cat. No. B1332380
CAS RN: 2524-90-5
M. Wt: 124.14 g/mol
InChI Key: XSLIWFPYEWEYLL-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known as 4-methyl-1H-imidazole-2-ethanone, is an important organic compound that has been used in a variety of scientific research applications. This compound is a derivative of imidazole and is synthesized by the reaction of 1-bromo-4-methyl-1H-imidazole with ethanone. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 81-83°C.

Scientific Research Applications

Therapeutic Potential

Imidazole, which is a core component of “1-(4-Methyl-1H-imidazol-2-yl)ethanone”, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have shown significant antioxidant activity .

Antibacterial Activity

Some imidazole derivatives have shown significant activity against E. coli . For example, compound 2j exhibited marked activity also against S. aureus and B. subtillis .

Agrochemical Applications

Imidazole-based compounds have potential applications as agrochemicals . They can be used in the development of pesticides and other agricultural chemicals .

Material Science Applications

Imidazole-based compounds have been used in the development of human-made materials . They can be used in the synthesis of polymers and other materials with unique properties .

Supramolecular Ligands

Imidazole-based compounds can act as supramolecular ligands . They can form complexes with metals and other molecules, which can be used in various applications such as catalysis .

Biomimetic Catalysts

Imidazole-based compounds can act as biomimetic catalysts . They can mimic the function of biological catalysts, which can be used in various industrial processes .

properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLIWFPYEWEYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340584
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1H-imidazol-2-yl)ethanone

CAS RN

2524-90-5
Record name 1-(5-Methyl-1H-imidazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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